molecular formula C11H15N5O4S B019932 1-Methyl-6-thioguanosine CAS No. 55727-08-7

1-Methyl-6-thioguanosine

Cat. No. B019932
CAS RN: 55727-08-7
M. Wt: 313.34 g/mol
InChI Key: IBKZHHCJWDWGAJ-FJGDRVTGSA-N
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Description

1-Methyl-6-thioguanosine is a compound useful in organic synthesis . It is used for research and development purposes and not for medicinal or household use . It is also used to determine the activity of purine nucleoside phosphorylase .


Molecular Structure Analysis

The molecular formula of 1-Methyl-6-thioguanosine is C11H15N5O4S, and its molecular weight is 313.33 .


Chemical Reactions Analysis

A study has been conducted on the deamination reactions of 6-thioguanine, which could be relevant to 1-Methyl-6-thioguanosine .

Scientific Research Applications

  • Rubin et al. (1995) describe the use of 6-Thioguanine, a compound related to 1-Methyl-6-thioguanosine, as a luminescence probe to study DNA and low-molecular-weight systems at temperatures between 4.2 and 273 K (Rubin, Blagoǐ, & Bokovoy, 1995).

  • Lavrik et al. (2004) found 6-thioguanosine to be a promising agent for studying RNA-protein complexes using photochemical crosslinking methods in Escherichia coli ribosomes (Lavrik, Sergiev, Bogdanov, Zimmermann, & Dontsova, 2004).

  • Warren et al. (1995) developed a novel HPLC technique for the quantification of 6-thioguanine residues in leukocyte DNA, potentially aiding pharmacological monitoring of thiopurine therapy in acute lymphoblastic leukemia patients (Warren, Andersen, & Slørdal, 1995).

  • Elliott and Montgomery (1978) synthesized 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine, showing potential as leukemia treatments (Elliott & Montgomery, 1978).

  • Wang and Wang (2009) revealed that 6-thioguanine, when incorporated into DNA, may disrupt gene regulation by interfering with cytosine methylation at CpG sites (Wang & Wang, 2009).

  • Miyata et al. (2018) showed that newly synthesized thioguanosines, particularly derivative 3c, have potential as photosensitive agents for light-induced therapies due to their long wavelength absorption and high singlet oxygen generation yields (Miyata, Yamada, Isozaki, Sugimura, Xu, & Suzuki, 2018).

Mechanism of Action

1-Methyl-6-thioguanosine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . TGMP interferes with the synthesis of guanine nucleotides by inhibiting purine biosynthesis .

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given, and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZHHCJWDWGAJ-FJGDRVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-thioguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-thioguanosine
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1-Methyl-6-thioguanosine
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1-Methyl-6-thioguanosine
Reactant of Route 4
1-Methyl-6-thioguanosine
Reactant of Route 5
1-Methyl-6-thioguanosine
Reactant of Route 6
1-Methyl-6-thioguanosine

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